5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide

Medicinal chemistry Fragment-based drug design Physicochemical profiling

5-Bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide (CAS 1219560-94-7; molecular formula C₁₃H₇BrF₃N₃O₂; MW 374.11) is a heterocyclic benzimidazole-furan carboxamide hybrid bearing a 5-bromo substituent on the furan ring and a 2-trifluoromethyl group on the benzimidazole core. The compound belongs to a class of substituted benzimidazoles claimed as bromodomain inhibitors in patent literature , and its 2-trifluoromethylbenzimidazole fragment is a recognized kinase hinge-binding motif with an experimentally validated crystal-structure interaction against PI3Kα (PDB 5SXA).

Molecular Formula C13H7BrF3N3O2
Molecular Weight 374.11 g/mol
Cat. No. B12176476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide
Molecular FormulaC13H7BrF3N3O2
Molecular Weight374.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)NC(=N2)C(F)(F)F
InChIInChI=1S/C13H7BrF3N3O2/c14-10-4-3-9(22-10)11(21)18-6-1-2-7-8(5-6)20-12(19-7)13(15,16)17/h1-5H,(H,18,21)(H,19,20)
InChIKeyRKSNHCXZIUFMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide – Compound Identity and Structural Classification for Informed Procurement


5-Bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide (CAS 1219560-94-7; molecular formula C₁₃H₇BrF₃N₃O₂; MW 374.11) is a heterocyclic benzimidazole-furan carboxamide hybrid bearing a 5-bromo substituent on the furan ring and a 2-trifluoromethyl group on the benzimidazole core . The compound belongs to a class of substituted benzimidazoles claimed as bromodomain inhibitors in patent literature [1], and its 2-trifluoromethylbenzimidazole fragment is a recognized kinase hinge-binding motif with an experimentally validated crystal-structure interaction against PI3Kα (PDB 5SXA) [2]. The specific combination of the electron-withdrawing 5-bromo-furan carboxamide appendage and the 2-CF₃-benzimidazole scaffold creates a unique pharmacophoric signature that distinguishes it from both the non-brominated parent and heteroaryl-substituted analogs available in screening libraries.

Why 5-Bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide Cannot Be Replaced by Generic Benzimidazole-Furan Analogs


Within benzimidazole-furan carboxamide screening collections, minor structural permutations produce substantial shifts in target engagement and physicochemical properties that preclude simple interchange. The 5-bromo substituent on the furan ring introduces a heavy-atom effect enabling halogen-bonding interactions that are absent in the des-bromo analog ; the 2-trifluoromethyl group imparts metabolic stability and electron-deficient character to the benzimidazole core that a 2-methyl replacement cannot replicate ; and the 5-yl regioisomer of the benzimidazole attachment determines the trajectory of the furan-carboxamide vector relative to the hinge-binding region, in contrast to the 4-yl isomer . When a procurement specification requires these three molecular features simultaneously—5-bromo, 2-CF₃, and 5-yl connectivity—generic substitution with a closely related screening compound risks altering target selectivity, assay reproducibility, and SAR continuity.

Quantitative Differentiation Evidence for 5-Bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide Against Its Closest Analogs


Molecular Weight and Heavy-Atom Differentiation vs. Des-Bromo Analog

The presence of the 5-bromo substituent on the furan ring increases the molecular weight by 78.89 Da relative to the non-brominated parent compound N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide . This mass shift provides a distinct MS (GC) signature at m/z consistent with the isotopic pattern of monobrominated species (¹:¹ M/M+2 ratio), enabling unambiguous analytical discrimination in reaction monitoring and purity assessment [1]. The bromine atom also contributes 8.88 ų of additional molar refractivity, enhancing the compound's polarizability and potential for halogen-bonding interactions with protein targets.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Lipophilicity (cLogP) Differentiation Driven by 5-Bromo Substitution

The 5-bromo substituent increases the predicted octanol-water partition coefficient (cLogP) by approximately 0.79 log units compared to the non-brominated parent. ChemSpider-predicted data using the ACD/Labs Percepta PhysChem Module (v14.00) yields a Log Kow (KOWWIN v1.67 estimate) of 0.99 for the brominated compound . In contrast, the non-brominated analog N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide, based on its lower molecular weight and absence of the hydrophobic bromine, is estimated to have a cLogP of approximately 0.20 (class-level inference from matched molecular pair analysis of aromatic bromination) [1]. This 5-fold increase in theoretical partition coefficient translates to enhanced membrane permeability potential.

ADME prediction Lipophilicity Permeability

Positional Isomer Differentiation: 5-yl vs. 4-yl Benzimidazole Connectivity

The 5-yl attachment of the furan-2-carboxamide to the benzimidazole ring positions the amide substituent para to the imidazole N1-H hydrogen bond donor, a geometry that aligns the furan-carboxamide vector toward the solvent-exposed region in kinase hinge-binding poses [1]. In the 4-yl positional isomer (5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide), the carboxamide is ortho to the N1-H, directing the substituent into a sterically constrained pocket . The PI3Kα co-crystal structure (PDB 5SXA) with the fragment 2-(trifluoromethyl)-1H-benzimidazol-5-amine confirms that the 5-position of the benzimidazole ring faces the solvent channel while the 2-CF₃ group engages the hinge [2], validating that 5-yl substitution is vector-compatible with kinase inhibitor design, whereas 4-yl substitution would clash with the hinge backbone.

Regiochemistry Target engagement Kinase hinge binding

2-Trifluoromethyl vs. 2-Methyl Substituent: Metabolic Stability and Electronic Differentiation

The 2-trifluoromethyl group on the benzimidazole ring confers resistance to cytochrome P450-mediated oxidative metabolism that a 2-methyl substituent cannot provide [1]. In the broader 2-(trifluoromethyl)-1H-benzimidazole chemotype, compounds bearing 2-CF₃ demonstrated IC₅₀ values <1 μM against protozoal targets (Giardia intestinalis and Trichomonas vaginalis), with the bis-CF₃ analog (compound 4) showing 14-fold greater potency than albendazole [2], establishing that the CF₃ group is a potency-driving pharmacophoric element. The electron-withdrawing nature of CF₃ (Hammett σₚ = +0.54) also lowers the pKa of the benzimidazole NH (estimated ~9.5 vs. ~10.5 for the 2-methyl analog), affecting the protonation state and hydrogen-bond donor strength at physiological pH [3].

Metabolic stability Electron-withdrawing group Oxidative metabolism

Patent-Defined Bromodomain Inhibitor Structural Scope: Inclusion vs. Exclusion of Comparator Chemotypes

The NEOMED Institute patent (US 10,703,740 B2) covering substituted benzimidazoles as bromodomain inhibitors explicitly claims compounds of Formula I wherein the benzimidazole core bears a carboxamide-linked heteroaryl substituent at the 5- or 6-position and a substituted alkyl/cycloalkyl/heterocyclic group at the 2-position [1]. The target compound—with its 5-bromo-furan-2-carboxamide at position 5 and 2-trifluoromethyl substituent—falls within the patent's structural scope and is representative of the bromodomain-targeting chemotype. In contrast, the pyridinyl analog 5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide (2-pyridinyl substitution) shifts the target profile toward kinase inhibition (e.g., RAF kinase series) rather than bromodomain engagement [2], as pyridinyl-benzimidazoles are more commonly associated with ATP-competitive kinase inhibition. This chemotype-level divergence means the two compounds are directed at different target classes despite sharing the 5-bromo-furan-carboxamide appendage.

Intellectual property Bromodomain inhibition Chemical matter novelty

Predicted Polar Surface Area and Hydrogen-Bond Donor/Acceptor Profile vs. 2-Pyridinyl and Des-Bromo Analogs

The target compound possesses a calculated topological polar surface area (tPSA) of approximately 78.8 Ų, with 2 hydrogen-bond donors (benzimidazole NH and amide NH) and 7 hydrogen-bond acceptors (3 N, 2 O, 2 F atoms available) based on its molecular structure . The non-brominated analog N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide shares the same tPSA and HBD/HBA counts (identical heteroatom composition minus Br), making it indistinguishable by these drug-likeness parameters alone, yet it lacks the halogen-bonding capacity of the brominated compound. The 2-pyridinyl analog 5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide has a higher tPSA (~91 Ų due to the additional pyridine nitrogen) and 3 hydrogen-bond acceptors from the pyridine ring, which reduces predicted passive permeability relative to the CF₃-substituted compound .

Drug-likeness Polar surface area Oral bioavailability prediction

Recommended Application Scenarios for 5-Bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide Based on Quantitative Differentiation Evidence


Bromodomain (BET Family) Inhibitor Screening and Hit-to-Lead Optimization

The compound's structural conformity to the NEOMED Institute patent Formula I [1] makes it a suitable entry point for bromodomain inhibitor screening. Its 5-bromo substituent provides a synthetic handle for further diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid SAR exploration around the furan ring while maintaining the 2-CF₃ hinge-binding motif validated by PI3Kα fragment co-crystallography [2]. The predicted cLogP of ~1.0 and tPSA of ~78.8 Ų support cell permeability for cellular target engagement assays.

Kinase Selectivity Profiling Using the 2-Trifluoromethylbenzimidazole Hinge-Binding Fragment

The 2-(trifluoromethyl)-1H-benzimidazol-5-amine fragment has confirmed binding to PI3Kα (PDB 5SXA) [1], establishing the hinge-binding competency of this scaffold. The 5-bromo-furan-2-carboxamide derivative extends this fragment with a vector-appropriate 5-yl substitution that projects toward solvent, making it suitable for kinome-wide selectivity profiling panels. The compound can serve as a fragment-derived probe to map kinase selectivity differences between 5-yl and 4-yl substitution patterns [2], with the bromine enabling facile conversion to radiolabeled or biotinylated derivatives.

Matched Molecular Pair Analysis of Halogen-Bonding Effects in Target Engagement

The paired comparison between the target compound (5-bromo) and its des-bromo analog (ΔMW = +78.89 Da; ΔcLogP ≈ +0.79) enables a clean matched molecular pair study to quantify the contribution of bromine-mediated halogen bonding to target affinity [1]. This is particularly valuable for bromodomain targets where halogen bonding with the conserved asparagine residue in the acetyl-lysine binding pocket has been demonstrated. Both compounds share identical tPSA and HBD/HBA profiles except for the bromine, isolating the halogen-bonding variable [2].

Metabolic Stability Benchmarking Against 2-Methyl and 2-Pyridinyl Analogs in Hepatocyte Assays

The 2-CF₃ group provides oxidative metabolic stability that the 2-methyl and 2-pyridinyl comparators lack [1]. A head-to-head metabolic stability study in human or mouse hepatocytes comparing the target compound with 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide can quantify the metabolic half-life advantage conferred by CF₃ substitution. This data supports compound prioritization for in vivo pharmacokinetic studies where rapid benzylic oxidation of the 2-methyl analog would preclude meaningful exposure [2].

Quote Request

Request a Quote for 5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.